Andrew's Liver Salts is classified as an over-the-counter medication. It is designed for oral use and is typically mixed with water to produce an effervescent solution. The product has been marketed for its ability to alleviate symptoms of indigestion, dyspepsia, and as a saline purgative. The formulation consists of:
The remaining composition includes excipients such as sucrose (40.5% w/w) to enhance palatability .
The synthesis of Andrew's Liver Salts involves the careful combination of its constituent compounds:
The final product is created by blending these components in precise ratios to ensure efficacy and safety .
The molecular structure of Andrew's Liver Salts can be analyzed through its individual components:
These compounds interact in solution to produce effervescence due to the release of carbon dioxide gas when citric acid reacts with sodium hydrogen carbonate .
The primary chemical reactions involved in the use of Andrew's Liver Salts include:
The mechanism of action of Andrew's Liver Salts involves several key processes:
Andrew's Liver Salts has several scientific applications:
Andrew's Liver Salt emerged in 1894 as a product of British industrial entrepreneurship. Developed by William Henry Scott and William Murdoch Turner—former margarine importers based in Newcastle upon Tyne—the formulation capitalized on contemporary interest in "health salts." The name derived from the proximity of their Gallowgate offices to St. Andrew’s Church, reflecting geographical branding common in Victorian-era pharmaceuticals [1] [4] [8]. Its creation aligned with late 19th-century trends in digestive remedies, where effervescent salts gained popularity for rapid symptomatic relief of dyspepsia and constipation. The original formula combined accessible ingredients: magnesium sulphate (a saline laxative), sodium bicarbonate (an antacid), and citric acid (for effervescence), bound with sucrose [1] [6]. This design leveraged chemical reactions (acid-base interaction producing CO₂) to enhance palatability and gastric dispersion—a significant advancement over bulkier pills or unpalatable liquids dominating the market.
Table 1: Foundational Composition (c. 1894)
Component | Function | Concentration (w/w) |
---|---|---|
Magnesium Sulphate | Saline laxative | 17.4% |
Sodium Bicarbonate | Antacid | 22.6% |
Citric Acid | Effervescence generator | 19.5% |
Sucrose | Excipient/Binder | Balance |
While consistently marketed for gastrointestinal symptoms, the formulation demonstrated unexpected versatility. By the 1980s, researchers repurposed it as a low-cost effervescent agent for double-contrast upper gastrointestinal radiography—a technique requiring gas release to distend the stomach for imaging. Clinical studies across 300 procedures revealed:
This application highlighted the formulation’s unique physicochemical properties: the stoichiometric balance between citric acid and sodium bicarbonate ensured predictable CO₂ volume, while magnesium sulphate minimized foam formation. Unlike alternatives like Eno’s Salts (lacking magnesium sulphate), Andrews provided dual chemical actions: gas generation and osmotic activity [1] [6].
Andrew’s Liver Salt underwent complex ownership transitions reflecting pharmaceutical industry consolidation:
Table 2: Corporate Ownership Timeline
Period | Owner | Key Developments |
---|---|---|
1894–1923 | Scott & Turner Ltd | Exported globally; trademark registered (1909) |
1923–1960 | Sterling Drug Inc | Acquired Scott & Turner; expanded to Canada |
1960–1994 | Phillips, Scott & Turner | Merged with Charles Phillips Co. |
1994–2000 | SmithKline Beecham | Acquired Sterling Healthcare assets |
2000–2023 | GlaxoSmithKline (→ Haleon) | Production moved to Spain (2015); discontinued (Nov 2023) |
Post-1960, the brand merged with Charles Phillips (maker of Milk of Magnesia) to form Phillips, Scott & Turner [1] [7]. Subsequent acquisitions by Sterling Drug (1923) and SmithKline Beecham (1994) integrated it into multinational portfolios [7] [8]. Despite peak sales as Britain’s top stomach remedy (1978) and a 40% sales boost from a 1986 Pink Panther marketing campaign [8], commercial focus shifted toward blockbuster drugs. Haleon—spun off from GSK in 2022—ceased production in November 2023 without public justification [1] [6] [8]. Market factors likely included declining demand (ranked 5th in UK indigestion remedies by 2017) and manufacturing rationalization after the Fawdon plant closure (2015) [8].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7